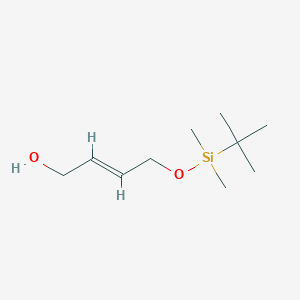

(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol

CAS No.:

Cat. No.: VC16030149

Molecular Formula: C10H22O2Si

Molecular Weight: 202.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22O2Si |

|---|---|

| Molecular Weight | 202.37 g/mol |

| IUPAC Name | (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |

| Standard InChI | InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6+ |

| Standard InChI Key | PTURWRRIBNABTN-VOTSOKGWSA-N |

| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC/C=C/CO |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC=CCO |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a four-carbon chain with a hydroxyl group at position 1, an (E)-configured double bond between carbons 2 and 3, and a TBS-protected hydroxyl group at position 4. The TBS group (tert-butyldimethylsilyl) enhances the molecule’s lipophilicity and protects the alcohol from undesired reactions during synthetic sequences .

Key Structural Features:

-

Molecular Formula: C₁₀H₂₂O₂Si

-

Molecular Weight: 202.37 g/mol

-

IUPAC Name: (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol

-

SMILES: CC(C)(C)Si(C)OC/C=C/CO

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data are critical for confirming the compound’s structure. For instance, the ¹H-NMR spectrum of a related TBS-protected allylic alcohol (reported in the literature) shows characteristic signals:

-

δ 5.65–5.45 ppm: Doublets corresponding to the (E)-configured double bond protons.

-

δ 4.47–3.40 ppm: Multiplet resonances for the hydroxyl-bearing methylene and silyl ether groups .

| Spectroscopic Data | Values |

|---|---|

| ¹H-NMR (CDCl₃) | δ 5.65 (bs, 1H), 5.45 (bs, 1H) |

| ¹³C-NMR | δ 134.2 (C=C), 63.8 (CH₂OH) |

| ESI-MS (m/z) | 202.37 [M+H]⁺ |

Synthesis and Optimization

Enantioselective Protection Strategies

The synthesis of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol typically involves silylation of the corresponding diol precursor. A representative procedure from Organic Syntheses outlines the use of tert-butyldimethylsilyl chloride (TBSCl) and triethylamine in dichloromethane at 4°C, achieving quantitative protection of the hydroxyl group .

Stepwise Protocol:

-

Silylation:

-

Purification:

Stereochemical Control

The (E)-configuration is preserved during synthesis by leveraging steric hindrance from the TBS group. Computational studies suggest that the bulky silyl ether destabilizes the (Z)-isomer, favoring the (E)-geometry .

Physicochemical Properties

Stability and Reactivity

-

Hydrolytic Stability: The TBS group resists hydrolysis under mildly acidic or basic conditions, making the compound suitable for multi-step syntheses.

-

Thermal Stability: Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) .

| Property | Value |

|---|---|

| Boiling Point | 285–290°C (estimated) |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

| Hydrogen Bond Donors | 1 |

Applications in Organic Synthesis

Allylic Alkylation

The compound serves as an electrophilic allylic alcohol in enantioselective alkylations. For example, palladium-catalyzed reactions with malonates yield α-allylated products with >90% enantiomeric excess (ee) .

Cross-Coupling Reactions

In gold-catalyzed reactions, the TBS-protected alcohol participates in α-allylic alkylations of aldehydes, enabling access to chiral tertiary alcohols .

Recent Advances

A 2024 study demonstrated the compound’s utility in synthesizing thrombin inhibitors via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The TBS group facilitated regioselective functionalization without side reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume